An In-depth Technical Guide to the Chemical Properties of 2-[4-(Benzyloxy)phenoxy]propanoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-[4-(Benzyloxy)phenoxy]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 2-[4-(Benzyloxy)phenoxy]propanoic acid, a molecule of significant interest in the fields of medicinal chemistry and agrochemistry. As a senior application scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.
Molecular Structure and Key Features
2-[4-(Benzyloxy)phenoxy]propanoic acid is a carboxylic acid characterized by a central phenoxypropanoic acid scaffold. A benzyloxy group is attached at the para-position of the terminal phenyl ring. This structure imparts a combination of rigidity and flexibility, with the ether linkages allowing for conformational mobility, while the aromatic rings provide a stable core. The carboxylic acid moiety serves as a key functional group for biological activity and further chemical modifications.
Molecular Formula: C₁₆H₁₆O₄
Molecular Weight: 272.29 g/mol
InChI Key: InChI=1S/C16H16O4/c1-11(16(19)20)20-14-7-5-13(6-8-14)18-9-12-3-2-4-10-15(12)17/h2-8,10-11H,9H2,1H3,(H,19,20)
Physicochemical Properties
While specific experimental data for 2-[4-(Benzyloxy)phenoxy]propanoic acid is not extensively reported in publicly available literature, we can infer its properties based on closely related analogs and general principles of organic chemistry.
Table 1: Physicochemical Properties of 2-[4-(Benzyloxy)phenoxy]propanoic Acid and Related Analogs
| Property | 2-[4-(Benzyloxy)phenoxy]propanoic acid (Predicted/Inferred) | 2-(4-Hydroxyphenoxy)propanoic acid[1][2][3] | 2-(4-methoxyphenoxy) propionic acid[4] |
| Appearance | White to off-white solid | White to off-white solid | White solid |
| Melting Point (°C) | Not available | 143-146 | 158 |
| Boiling Point (°C) | Not available | Not available | 377 |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and ethyl acetate. | Moderately soluble in water and organic solvents. | Soluble in alcohol. |
The benzyloxy group is expected to increase the lipophilicity of the molecule compared to its hydroxylated counterpart, 2-(4-hydroxyphenoxy)propanoic acid. This will likely result in lower water solubility and a higher affinity for nonpolar environments, a critical consideration in drug design for membrane permeability.
Synthesis and Reactivity
The synthesis of 2-[4-(Benzyloxy)phenoxy]propanoic acid typically involves a multi-step process, starting from hydroquinone. A common synthetic route is outlined below.
General Synthetic Pathway
A plausible synthetic route involves the benzylation of the precursor, 2-(4-hydroxyphenoxy)propanoic acid. This precursor is an important intermediate in the synthesis of several herbicides.[1]
Figure 1: General synthetic workflow for 2-[4-(Benzyloxy)phenoxy]propanoic acid.
A Chinese patent describes a method for synthesizing the ethyl ester of 2-[4-(benzyloxy)phenoxy]propanoic acid, which is a key intermediate.[1] The process involves the reaction of monobenzyl ether of hydroquinone with ethyl 2-bromopropionate in the presence of a base.
Key Reactions and Mechanistic Insights
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Williamson Ether Synthesis: The core of this synthesis relies on the Williamson ether synthesis, where an alkoxide (or phenoxide) reacts with a primary alkyl halide. The choice of a relatively non-hindered alkyl halide like benzyl bromide is crucial for efficient reaction.
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Ester Hydrolysis: The final step involves the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions followed by acidification.
The carboxylic acid group of 2-[4-(Benzyloxy)phenoxy]propanoic acid can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol, providing a handle for further structural modifications.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Aromatic Protons: Multiple signals are expected in the aromatic region (δ 6.8-7.5 ppm). The protons on the phenoxy ring will likely appear as two doublets (an AA'BB' system), while the protons of the benzyl group will show a multiplet.
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Benzylic Protons: A singlet corresponding to the two benzylic protons (-CH₂-) is expected around δ 5.0 ppm.
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Propanoic Acid Moiety: A quartet for the methine proton (-CH-) and a doublet for the methyl protons (-CH₃) of the propanoic acid group are anticipated. The chemical shift of the methine proton will be influenced by the adjacent oxygen atom.
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Carboxylic Acid Proton: A broad singlet for the acidic proton (-COOH) is expected, typically downfield (δ > 10 ppm), and its position can be concentration-dependent.
¹³C NMR:
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Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected in the range of δ 170-180 ppm.
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Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-160 ppm).
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Benzylic Carbon: The benzylic carbon (-CH₂-) signal should appear around δ 70 ppm.
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Aliphatic Carbons: Signals for the methine and methyl carbons of the propanoic acid moiety will be in the upfield region.
Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretching vibration is expected in the region of 2500-3300 cm⁻¹.
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C=O Stretch: A strong, sharp absorption band for the carbonyl (C=O) stretching of the carboxylic acid will be present around 1700-1725 cm⁻¹.
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C-O Stretches: Multiple C-O stretching bands for the ether linkages will be observed in the fingerprint region (around 1000-1300 cm⁻¹).
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Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic rings will also be present.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) and cleavage of the propanoic acid side chain.
Applications and Biological Relevance
Derivatives of phenoxypropanoic acid are a well-established class of herbicides.[5][6][7][8] These compounds often act by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants. The specific stereochemistry of the propanoic acid moiety can be critical for herbicidal activity.
In the realm of drug discovery, compounds with a similar benzyloxyphenyl propanoic acid scaffold have been investigated for various therapeutic targets. For instance, derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as antagonists of the GPR34 receptor, showing potential in the treatment of neuropathic pain.[8] The benzyloxy group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with biological targets.
Safety and Handling
Specific safety data for 2-[4-(Benzyloxy)phenoxy]propanoic acid is not available. However, based on the data for the related compound 2-(4-Hydroxyphenoxy)propanoic acid, the following precautions should be taken[1]:
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General Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask is recommended if handling the solid form.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.
Conclusion
2-[4-(Benzyloxy)phenoxy]propanoic acid is a molecule with significant potential in both agrochemical and pharmaceutical research. This guide has provided a detailed overview of its chemical properties, synthesis, and potential applications, drawing on data from related compounds where direct experimental information is limited. Further research to fully characterize this compound will be invaluable for unlocking its full potential in various scientific disciplines.
References
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U.S. Environmental Protection Agency. Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]- - Substance Details - SRS. Available from: [Link]
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Pharmaffiliates. Fenoxaprop-P. Available from: [Link]
- Hui, Y. Z., et al. (2018). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Journal of Chemical and Pharmaceutical Research, 10(4), 104-106.
- Li, L., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters, 97, 129548.
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MDPI. (2023). Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. Available from: [Link]
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PubChemLite. Propanoic acid, 2-(4-benzoylphenoxy)-2-methyl- (C17H16O4). Available from: [Link]
-
PubChem. 2-(4-Hydroxy-phenoxy)-propionic acid. Available from: [Link]
- Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
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PubChem. 2-(4-Hydroxyphenoxy)propionic acid. Available from: [Link]
- Google Patents. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
-
U.S. Environmental Protection Agency. 2-[4-[(2-Phenoxyacetyl)amino]phenoxy]propanoic acid Properties. Available from: [Link]
-
PubMed. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Available from: [Link]
- Google Patents. EP 0319100 A2 - Process for the preparation of substituted phenoxy propanoic acids.
-
The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. Available from: [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]
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